molecular formula C24H27ClN4O2 B2723369 3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-51-9

3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2723369
CAS RN: 897734-51-9
M. Wt: 438.96
InChI Key: RWLVUMOERYQRNW-UHFFFAOYSA-N
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Description

3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.96. The purity is usually 95%.
BenchChem offers high-quality 3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Activation

Zhang et al. (2000) studied the metabolism of a dopamine D(4) selective antagonist, closely related to the chemical compound , in rats, monkeys, and humans. They discovered two major metabolic pathways: N-dealkylation at the substituted piperazine moiety and the formation of a novel mercapturic acid adduct. This work highlights the compound's metabolic transformation and potential activation process in biological systems, offering insights into its pharmacokinetics and biotransformation mechanisms (Zhang, Kari, Davis, Doss, Baillie, & Vyas, 2000).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interaction of a cannabinoid receptor antagonist, sharing structural similarities with the compound , with the CB1 cannabinoid receptor. Their research involved conformational analyses and molecular docking studies, which helped in understanding the steric and electrostatic interactions crucial for receptor binding. This study contributes to the knowledge of how similar compounds can influence receptor activity through specific molecular interactions (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Crystal Structure Analysis

Kaur et al. (2013) provided a detailed crystal structure analysis of Rupatadine, a compound structurally related to the chemical . Their work elucidated the dihedral angles and configuration of the piperizene group within the molecule, which can inform on the structural basis of the compound's biological activities and interactions with macromolecules (Kaur, Jasinski, Luopa, Kumar, Patel, Gudaparthi, & Yathirajan, 2013).

Synthesis and Biological Activity

Gein et al. (2013) explored the synthesis and biological activity of derivatives structurally related to the compound in focus. They synthesized a series of compounds to assess their antimicrobial activity and influence on blood coagulation, providing a foundation for understanding the potential therapeutic applications of such molecules (Gein, Syropyatov, Kasimova, Dozmorova, Voronina, & Vakhrin, 2013).

properties

IUPAC Name

3-[(3-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-3-29-17(2)15-20(30)22(24(29)31)23(18-7-6-8-19(25)16-18)28-13-11-27(12-14-28)21-9-4-5-10-26-21/h4-10,15-16,23,30H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLVUMOERYQRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=CC=N4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

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